molecular formula C13H22FNO4 B14033602 4-((Tert-butoxycarbonyl)amino)-1-(fluoromethyl)cyclohexane-1-carboxylic acid

4-((Tert-butoxycarbonyl)amino)-1-(fluoromethyl)cyclohexane-1-carboxylic acid

Katalognummer: B14033602
Molekulargewicht: 275.32 g/mol
InChI-Schlüssel: AOPOBWCUJNOGRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((Tert-butoxycarbonyl)amino)-1-(fluoromethyl)cyclohexane-1-carboxylic acid is a synthetic organic compound that features a cyclohexane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group, a fluoromethyl group, and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Tert-butoxycarbonyl)amino)-1-(fluoromethyl)cyclohexane-1-carboxylic acid typically involves multiple steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of the Fluoromethyl Group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

4-((Tert-butoxycarbonyl)amino)-1-(fluoromethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoromethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

4-((Tert-butoxycarbonyl)amino)-1-(fluoromethyl)cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and enzymes.

    Medicine: Investigated for its potential as a building block in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-((Tert-butoxycarbonyl)amino)-1-(fluoromethyl)cyclohexane-1-carboxylic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the Boc-protected amino group can be deprotected to reveal a reactive amine.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Aminocyclohexane-1-carboxylic acid: Lacks the fluoromethyl and Boc groups.

    4-Fluorocyclohexane-1-carboxylic acid: Lacks the Boc-protected amino group.

    4-((Tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid: Lacks the fluoromethyl group.

Uniqueness

4-((Tert-butoxycarbonyl)amino)-1-(fluoromethyl)cyclohexane-1-carboxylic acid is unique due to the presence of both the fluoromethyl and Boc-protected amino groups, which confer distinct chemical and biological properties. The fluoromethyl group enhances binding affinity and metabolic stability, while the Boc group provides protection during synthetic transformations.

Eigenschaften

Molekularformel

C13H22FNO4

Molekulargewicht

275.32 g/mol

IUPAC-Name

1-(fluoromethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H22FNO4/c1-12(2,3)19-11(18)15-9-4-6-13(8-14,7-5-9)10(16)17/h9H,4-8H2,1-3H3,(H,15,18)(H,16,17)

InChI-Schlüssel

AOPOBWCUJNOGRF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)(CF)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.